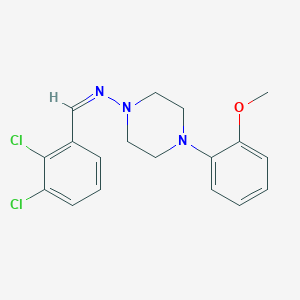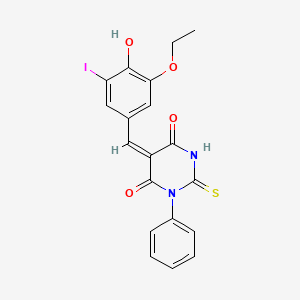![molecular formula C21H15N3O3 B5916373 4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole, commonly known as NNK, is a potent carcinogen found in tobacco smoke. NNK is formed during the curing and processing of tobacco leaves and has been identified as one of the major contributors to lung cancer in smokers. NNK has also been found to cause tumors in other organs such as the pancreas, liver, and bladder.
Mécanisme D'action
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. NNK has been found to induce oxidative stress, inflammation, and DNA damage in cells, all of which contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to have a variety of biochemical and physiological effects on the body. It can induce DNA damage, inhibit DNA repair mechanisms, and promote cell proliferation. NNK has also been found to induce oxidative stress, inflammation, and apoptosis (programmed cell death) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
NNK is a potent carcinogen that can induce lung tumors in animal models. This makes it a useful tool for studying the mechanisms of lung cancer development. However, NNK is also highly toxic and can be difficult to handle in the laboratory. Additionally, the use of NNK in animal models raises ethical concerns and may not accurately reflect the effects of tobacco smoke on humans.
Orientations Futures
There are several areas of future research related to NNK. One area of focus is the development of new strategies for smoking cessation that target the carcinogenic properties of NNK. Researchers are also investigating the use of NNK as a biomarker for lung cancer risk and the development of new diagnostic tools for lung cancer. Finally, there is ongoing research into the mechanisms of NNK-induced carcinogenesis and the development of new therapies for lung cancer.
Méthodes De Synthèse
NNK can be synthesized in the laboratory by reacting nicotine with nitrite in the presence of acid. The reaction produces a nitrosamine intermediate, which is then converted to NNK by heating in the presence of a catalyst. NNK can also be synthesized by reacting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK’s precursor) with furfuryl alcohol.
Applications De Recherche Scientifique
NNK has been extensively studied for its carcinogenic properties and its role in the development of lung cancer. Researchers have used NNK to induce lung tumors in animal models to study the mechanisms of lung cancer development. NNK has also been used to investigate the effects of tobacco smoke on the body and to develop strategies for smoking cessation.
Propriétés
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)20-14-13-19(27-20)12-11-17-15-23(18-9-5-2-6-10-18)22-21(17)16-7-3-1-4-8-16/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYNXDHBSCUBL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
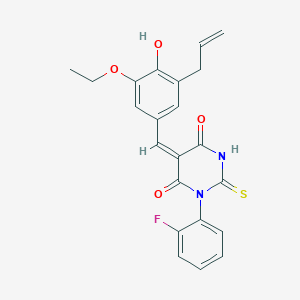
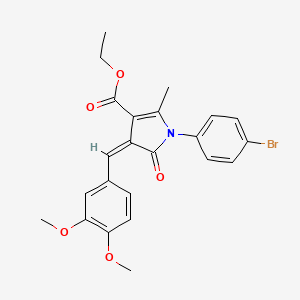
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)

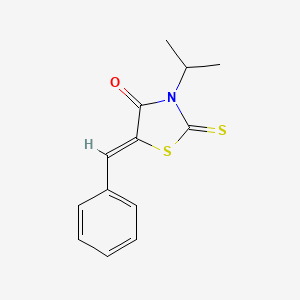

![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)

